6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (6-Br-TTHQ) is an organic compound belonging to the quinoxaline family. This compound has recently gained attention due to its unique properties and potential applications in the field of chemistry and medicine.
Scientific Research Applications
Applications in Organic Synthesis
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is pivotal in organic synthesis, particularly in the synthesis of quinoline and quinoxaline derivatives. It's employed in the bromination reaction of tetrahydroquinoline to yield dibromo-tetrahydroquinolines, which are then aromatized or used in lithium-halogen exchange reactions for synthesizing various substituted quinolines (Şahin et al., 2008). This compound is also integral in the creation of antimicrobial quinazolinones, synthesized by treating p-Bromoanthranilic acid with acetylchloride or benzoylchloride (Patel et al., 2006).
Role in Photocatalytic Reactions
In photocatalytic processes, 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline's derivatives serve as intermediates. For instance, compounds synthesized from 2-bromo-3,3,3-trifluoropropene and N-aryl amino acids through photocatalytic defluorinative reactions are used to assemble various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).
Importance in Catalytic Synthesis
This compound is crucial in catalytic synthesis, particularly in the enantioselective hydrogenation of quinoxalines to yield chiral tetrahydroquinoxalines, which have significant pharmaceutical applications (Tang et al., 2009). Additionally, it plays a part in cooperative iron-Brønsted acid catalysis for the enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines, forming chiral six-membered nitrogen heterocycles found in many bioactive compounds (Fleischer et al., 2013).
Use in Agricultural Applications
Remarkably, derivatives of 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline have been studied for their role as growth stimulants in agriculture. Compounds of the quinoline series have shown to significantly enhance the growth and yield of agricultural crops like Solanum melongena (Vostrikova et al., 2021).
properties
IUPAC Name |
7-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-6-8(12)4-5-10(9)14(11)3/h4-6,13H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRABMLJPNYDLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=CC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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